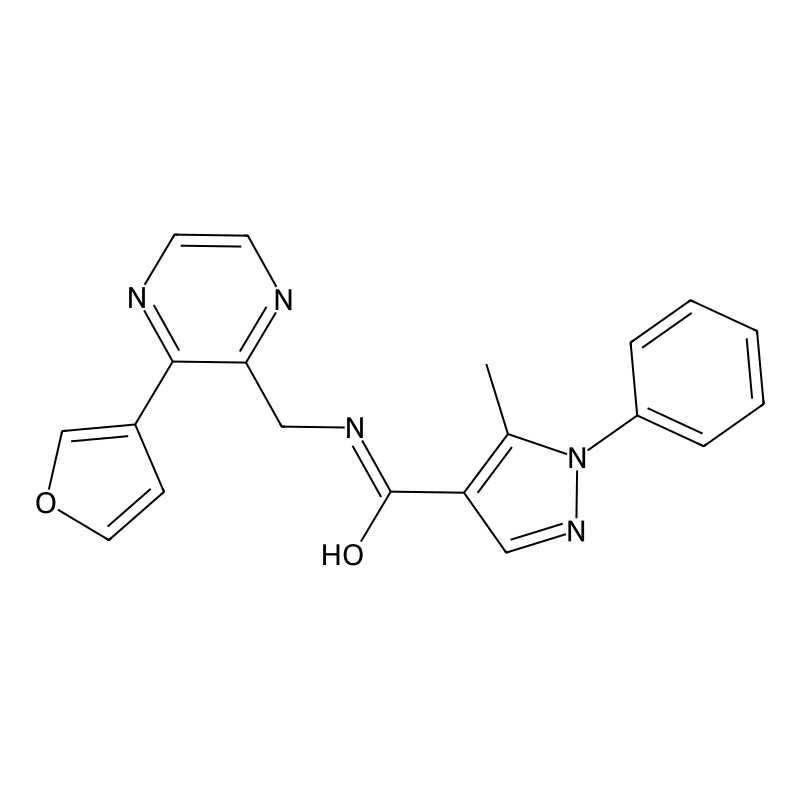

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyrazole ring, a furan moiety, and a pyrazine unit. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications in therapeutic development. Its molecular formula is C18H18N4O2, and it is known for its ability to interact with various biological targets, making it a subject of interest for researchers exploring new pharmacological agents.

- Oxidation: The compound may undergo oxidation to form various derivatives, particularly targeting the furan or pyrazole rings.

- Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its biological activity.

- Substitution: The compound can engage in substitution reactions, allowing for the introduction of different functional groups at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The specific conditions such as temperature and solvent choice are crucial for achieving desired reaction outcomes.

Major Products Formed

The products formed from these reactions depend on the specific conditions employed. For instance, oxidation may yield oxidized derivatives, while substitution could lead to a variety of new compounds with modified properties.

Preliminary studies suggest that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibits notable biological activities, including potential anti-inflammatory and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors that play critical roles in disease processes. Further research is necessary to elucidate these interactions and assess the compound's efficacy in clinical settings .

Synthetic Routes

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple synthetic steps. Common methods include:

- Formation of Intermediate Compounds: Initial reactions may involve the synthesis of simpler pyrazole or pyrazine derivatives.

- Coupling Reactions: Techniques such as Suzuki or Sonogashira coupling might be employed to introduce the furan moiety into the structure.

Industrial Production Methods

In an industrial context, the synthesis may be scaled up by optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency while maintaining product quality.

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has potential applications across various fields:

- Medicinal Chemistry: Investigated for its therapeutic properties against diseases such as cancer and inflammation.

- Biological Research: Used to study interactions with biological macromolecules.

- Material Science: Explored as a building block for developing new materials with unique properties.

Studies examining the interactions of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may inhibit specific enzymes or modulate receptor activity, leading to desired therapeutic effects. Further investigation is needed to identify precise molecular targets and pathways involved in its action .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Here are some notable examples:

N-((3-(furan -3-yil)pyrazin -2-yil)methyl)-5-methyl -1 -phenyl -1H -pyrazole -4-carboxamide stands out due to its complex structure combining multiple heterocycles, which may confer unique properties not found in simpler analogs.